N,N''-(sulfonyldi-4,1-phenylene)bis(N'-phenylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N''-(sulfonyldi-4,1-phenylene)bis(N'-phenylurea), also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), is a chemical compound that is commonly used in scientific research. It is a crosslinking reagent that is used to covalently link proteins, peptides, or other biomolecules together.
Mechanism of Action
Sulfo-SMCC works by forming a stable covalent bond between two biomolecules. The reaction occurs between the maleimide group of Sulfo-SMCC and the thiol group of cysteine residues in proteins or peptides. The NHS ester group of Sulfo-SMCC reacts with primary amines in biomolecules to form a stable amide bond. The resulting crosslinked product is stable and resistant to denaturation.
Biochemical and Physiological Effects:
Sulfo-SMCC is a non-toxic and non-cytotoxic compound that does not affect the biological activity of the linked biomolecules. It is stable in a wide range of pH and temperature conditions and can be used in various biological systems. Sulfo-SMCC is also resistant to hydrolysis and proteolysis, making it an ideal crosslinker for long-term experiments.
Advantages and Limitations for Lab Experiments
The advantages of Sulfo-SMCC include its high reactivity, water solubility, stability, and versatility. It can be used to link different biomolecules together, including proteins, peptides, nucleic acids, and carbohydrates. The limitations of Sulfo-SMCC include its cost and the need for careful optimization of reaction conditions to avoid non-specific crosslinking.
Future Directions
For Sulfo-SMCC include the development of new crosslinking reagents with improved properties, such as higher reactivity, lower cost, and increased specificity. There is also a need for the development of new applications for Sulfo-SMCC, such as in the field of drug delivery and biosensors. Further research is needed to optimize the use of Sulfo-SMCC in various biological systems and to understand its mechanism of action in greater detail.
Conclusion:
In conclusion, Sulfo-SMCC is a versatile crosslinking reagent that is widely used in scientific research. It is a stable and highly reactive compound that can be used to link different biomolecules together. Sulfo-SMCC has many advantages, including its water solubility, stability, and versatility. However, there are also limitations to its use, including its cost and the need for careful optimization of reaction conditions. Future research is needed to optimize the use of Sulfo-SMCC and to develop new applications for this important crosslinking reagent.
Synthesis Methods
Sulfo-SMCC is synthesized by reacting N-hydroxysuccinimide (NHS) with 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the presence of a sulfonating agent. The resulting compound is a water-soluble, stable, and highly reactive crosslinker that can be used for various scientific research applications.
Scientific Research Applications
Sulfo-SMCC is widely used in scientific research for protein-protein interaction studies, antibody conjugation, and immunoassays. It is also used in the development of drug delivery systems and biosensors. Sulfo-SMCC is a versatile crosslinker that can be used to link different biomolecules together, including proteins, peptides, nucleic acids, and carbohydrates.
properties
IUPAC Name |
1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]sulfonylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)35(33,34)24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIXSHXQOCVBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386158 |
Source
|
Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133208-20-5 |
Source
|
Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.